A Comprehensive Technical Guide to 2-Fluoro-5-nitrophenylboronic acid: Synthesis, Reactivity, and Applications in Drug Discovery
A Comprehensive Technical Guide to 2-Fluoro-5-nitrophenylboronic acid: Synthesis, Reactivity, and Applications in Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of 2-Fluoro-5-nitrophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's properties, synthesis, and critical role in the construction of complex bioactive molecules, with a particular focus on its application in the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Strategic Importance of Fluorinated and Nitrated Phenylboronic Acids
2-Fluoro-5-nitrophenylboronic acid is a bifunctional reagent of significant interest in contemporary organic synthesis.[1] Its utility is derived from the unique interplay of its constituent functional groups: the boronic acid moiety, a versatile handle for palladium-catalyzed cross-coupling reactions; the fluorine atom, which can modulate the electronic properties, metabolic stability, and binding affinity of target molecules; and the nitro group, a strong electron-withdrawing group that influences reactivity and serves as a precursor to a synthetically valuable amino group.[1][2] The strategic placement of these groups makes this compound a powerful tool for the synthesis of highly functionalized biaryl and heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.[2][3]
Core Properties and Specifications
A thorough understanding of the physicochemical properties of 2-Fluoro-5-nitrophenylboronic acid is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 819849-20-2 | [4][5] |
| Molecular Formula | C₆H₅BFNO₄ | [4][5] |
| Molecular Weight | 184.92 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1][4] |
| Purity | Typically ≥98% | [4][6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Synonyms: (2-fluoro-5-nitrophenyl)boronic acid; 2-fluoro-5-nitrobenzeneboronic acid.[1][6]
Synthesis and Availability
2-Fluoro-5-nitrophenylboronic acid is commercially available from various chemical suppliers.[4][6] For laboratory-scale synthesis, a common route involves the nitration of a fluorophenyl precursor followed by a borylation step. While specific synthesis protocols for this exact molecule are proprietary or less commonly published, a general approach can be inferred from standard organic chemistry transformations.
The Suzuki-Miyaura Coupling: A Cornerstone Application
The Suzuki-Miyaura cross-coupling reaction is a paramount application of 2-Fluoro-5-nitrophenylboronic acid, enabling the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[7][8] This reaction is a staple in the synthesis of biaryl compounds, which are core structures in many drug molecules.[3]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[8]
-
Transmetalation: The organic group from the boronic acid (R-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[9]
-
Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[9]
Causality in Experimental Choices for Electron-Deficient Boronic Acids
The presence of the electron-withdrawing nitro group in 2-Fluoro-5-nitrophenylboronic acid can present both challenges and opportunities.[3] Electron-deficient boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under harsh basic conditions.[4] Therefore, careful selection of reaction parameters is crucial for a successful coupling.
-
Catalyst Selection: Highly active palladium catalysts, often with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), are often employed to facilitate the reaction at lower temperatures and shorter reaction times, thereby minimizing the degradation of the boronic acid.[3]
-
Base Selection: The choice of base is critical. While a base is necessary for transmetalation, overly strong bases can promote protodeboronation.[6] Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used, often in aqueous solutions to facilitate the reaction.[3][6]
-
Solvent System: A variety of solvents can be used, including ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene.[10] The use of a biphasic system with water is also common and can be beneficial for certain substrates.[7][10]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of an aryl bromide with a substituted phenylboronic acid, adapted from established methodologies.[3][11] This protocol should be optimized for specific substrates.
Materials and Reagents
-
Aryl bromide (1.0 equiv)
-
2-Fluoro-5-nitrophenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Methodology
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), 2-Fluoro-5-nitrophenylboronic acid (1.2 equiv), palladium catalyst (e.g., 3 mol%), and base (2.0 equiv).[3]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.[3]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90°C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.[3]
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 2-fluoro-5-nitrophenyl moiety into molecules is a strategic approach in drug design. Boronic acids, in general, have gained significant traction in medicinal chemistry, with several approved drugs containing this functional group, such as the anticancer agent bortezomib.[12][13][14]
The 2-fluoro-5-nitrophenyl scaffold can be used to synthesize a variety of bioactive compounds. For instance, the nitro group can be reduced to an amine, which can then be further functionalized to create a diverse library of compounds for structure-activity relationship (SAR) studies.[3] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity to target proteins through favorable electrostatic interactions.[2]
While specific drugs containing the 2-Fluoro-5-nitrophenylboronic acid parent structure are not broadly publicized, this building block is instrumental in the synthesis of complex intermediates for active pharmaceutical ingredients (APIs). A notable example is the synthesis of 4-(5-Chloropyrazine-2-carboxamido)-2-fluorophenylboronic acid, a potential anti-androgen for prostate cancer treatment, which highlights the utility of a fluorinated phenylboronic acid scaffold.[12]
Safety and Handling
2-Fluoro-5-nitrophenylboronic acid is classified as an irritant.[4] The following hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
Conclusion
2-Fluoro-5-nitrophenylboronic acid stands out as a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a reactive boronic acid handle, a modulating fluorine atom, and a transformable nitro group provides chemists with a powerful tool for the efficient construction of complex molecular architectures. A deep understanding of its properties and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and other advanced materials.
References
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Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved January 11, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 11, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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Cas 819849-20-2, 2-Fluoro-5-nitrophenylboronic acid. (n.d.). LookChem. Retrieved January 11, 2026, from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 11, 2026, from [Link]
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Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
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Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 11, 2026, from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 11, 2026, from [Link]
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The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved January 11, 2026, from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules? (2023, August 15). Bioorganic & Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
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Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Drug Discovery & Development. Retrieved January 11, 2026, from [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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